Bromochlorophen
Description
Background and Contemporary Research Significance of Bromochlorophen
This compound, a halogenated phenolic compound, has garnered attention in various scientific and industrial fields due to its notable chemical properties. A significant area of contemporary research revolves around its efficacy as an antimicrobial agent. Studies have highlighted its potential in developing new antimicrobial formulations, particularly within the textile and healthcare industries, to inhibit the growth of bacteria on surfaces. chemimpex.com Its antibacterial properties are considered a key attribute, making it a subject of interest for creating advanced materials with enhanced durability, such as coatings and textiles. chemimpex.com
Furthermore, this compound serves as a valuable wood preservative, offering protection against fungal decay and insect damage. This application is of particular interest to manufacturers of outdoor furniture and construction materials who seek to improve the longevity of their products. chemimpex.com The compound is also utilized as a microbicide and preservative in cosmetic formulations, including deodorants, mouthwashes, and toothpastes. chemicalbook.comchemicalbook.com In the realm of organic chemistry, it is regarded as a critical building block for the synthesis of more complex molecules, thereby opening up new avenues for chemical exploration and application development. chemimpex.com
Nomenclature and Chemical Classification in Academic Contexts
In academic and chemical literature, this compound is systematically known by its IUPAC name: 2,2'-methylenebis(6-bromo-4-chlorophenol) . As a member of the bisphenol family, its structure features two phenolic rings linked by a methylene (B1212753) bridge.
The compound is classified as a halogenated phenol (B47542). This classification arises from the presence of halogen atoms—specifically bromine and chlorine—substituted onto its phenolic rings. This structural characteristic is central to its chemical reactivity and physical properties. A comprehensive list of its synonyms and identifiers is provided in the table below.
| Property | Value |
| IUPAC Name | 2,2'-methylenebis(6-bromo-4-chlorophenol) |
| CAS Number | 15435-29-7 |
| Molecular Formula | C₁₃H₈Br₂Cl₂O₂ |
| Synonyms | Bromchlorophen, Bromochlorophene, Brophen, Bis(3-bromo-5-chloro-2-hydroxyphenyl)methane, 3,3'-Dibromo-5,5'-dichloro-2,2'-dihydroxydiphenylmethane |
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 426.92 g/mol | chemicalbook.com |
| Melting Point | 189 °C | chemicalbook.com |
| Boiling Point (Predicted) | 452.3±40.0 °C | chemicalbook.com |
| Density (Predicted) | 1.923±0.06 g/cm³ | chemicalbook.com |
| Form | Solid, White to Off-White | chemicalbook.com |
| pKa (Predicted) | 7.56±0.48 | chemicalbook.com |
Interactive Data Table: Solubility of this compound
| Solvent | Solubility (g/L) | Source |
| Water | < 0.01 | chemicalbook.comchemicalbook.com |
| 95% Ethanol | 0.5 | chemicalbook.comchemicalbook.com |
| Propanol | 0.7 | chemicalbook.comchemicalbook.com |
| Isopropanol | 0.4 | chemicalbook.comchemicalbook.com |
| Propylene Glycol | 2.5 | chemicalbook.comchemicalbook.com |
| Paraffin Oil | 0.05 | chemicalbook.comchemicalbook.com |
Historical Trajectory and Evolution of this compound Research
Research into halogenated phenols, driven by the need for materials with specific properties like fire resistance and antimicrobial activity, also has a long history. Patents for the preparation of various halogenated phenols were filed as early as the 1930s. The synthesis of compounds like this compound, which involves the bromination of a bisphenol precursor (2,2'-methylenebis(4-chlorophenol)), represents a convergence of these two research streams. chemicalbook.com
The evolution of research on this compound and similar compounds has been influenced by the growing demand for effective antimicrobial agents and preservatives in a variety of industrial applications. Early research would have focused on the fundamental synthesis and characterization of such molecules. Contemporary research, as highlighted previously, is more application-driven, exploring its utility in specialized areas such as performance coatings, advanced textiles, and as a building block in organic synthesis. chemimpex.com The ongoing investigation into bromophenol derivatives continues to reveal novel compounds with significant biological activities.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-6-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2Cl2O2/c14-10-4-8(16)2-6(12(10)18)1-7-3-9(17)5-11(15)13(7)19/h2-5,18-19H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBHZVUFOINFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165596 | |
| Record name | Bromochlorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15435-29-7 | |
| Record name | 2,2′-Methylenebis(6-bromo-4-chlorophenol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15435-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromochlorophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenebis(6-bromo-4-chlorophenol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCHLOROPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZV1D2GW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Chemical Transformations of Bromochlorophen
Established Synthetic Pathways and Mechanistic Considerations
The primary and established method for the production of bromochlorophen involves the bromination of 2,2'-methylenebis(4-chlorophenol). chemicalbook.com This electrophilic aromatic substitution reaction is typically carried out in glacial acetic acid under cold conditions. chemicalbook.com The mechanism proceeds through the generation of an electrophilic bromine species which then attacks the electron-rich phenol (B47542) rings. The presence of the hydroxyl groups activates the rings towards substitution, while the chlorine atoms and the methylene (B1212753) bridge influence the regioselectivity of the bromination.
The reaction conditions, such as temperature and solvent, are crucial for controlling the extent and position of bromination, thereby minimizing the formation of polybrominated or isomeric byproducts. Mechanistic studies aim to provide a deeper understanding of the reaction kinetics and the role of intermediates to enhance yield and purity. genosynth.comresearchgate.netresearchgate.netrsc.org
Development of this compound Derivatives and Analogs
The structural framework of this compound offers multiple sites for modification, enabling the synthesis of a diverse range of derivatives and analogs with potentially enhanced or novel properties.
Strategies for Structural Modification and Functionalization
Structural modification of this compound can be achieved through various chemical reactions targeting its phenolic hydroxyl groups or the aromatic rings. rsc.org Strategies include:
Etherification and Esterification: The hydroxyl groups can be readily converted to ethers or esters to alter the compound's lipophilicity and other physicochemical properties.
Further Halogenation: Additional halogen atoms can be introduced onto the aromatic rings to modulate the electronic and steric properties of the molecule.
Coupling Reactions: The aromatic rings can be functionalized through various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new substituents.
These modifications are instrumental in creating a library of this compound analogs for various research applications. nih.govcapes.gov.brmdpi.comnih.govmdpi.com
Glycosylation Reactions for Prodrug Development
Glycosylation, the attachment of a carbohydrate moiety to a molecule, is a key strategy in prodrug design. rsc.org For this compound, the phenolic hydroxyl groups provide convenient handles for glycosidic bond formation. reading.ac.uk This transformation can enhance the aqueous solubility of the parent compound and potentially alter its biological activity profile. mdpi.com
The development of glycosylated this compound prodrugs is an area of interest, as the sugar moiety can be cleaved by specific enzymes, leading to the release of the active aglycone. rsc.orgreading.ac.ukmdpi.com This targeted release mechanism is a cornerstone of modern drug delivery strategies. reading.ac.uk
This compound as a Key Intermediate in Complex Organic Synthesis
Beyond its direct applications, this compound and its derivatives serve as valuable intermediates in the synthesis of more complex organic molecules. google.cominfochems.co.krvolza.com The presence of multiple reactive sites—the hydroxyl groups and the halogenated aromatic rings—allows for sequential and regioselective functionalization.
For instance, the bromine atoms can be utilized in cross-coupling reactions to build more elaborate molecular architectures. The phenolic hydroxyls can direct ortho-lithiation or be used as protecting groups. This versatility makes this compound a useful building block for constructing complex natural products and other target molecules in organic synthesis. rsc.orglibretexts.orgprinceton.edu
Industrial Synthesis and Process Optimization Research
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates rigorous process optimization. gd3services.com Key objectives in this area of research include maximizing yield, ensuring high purity, minimizing costs, and developing environmentally sustainable processes. genosynth.comgd3services.com
Research in this domain focuses on several aspects:
Reaction Condition Optimization: Systematic studies are conducted to determine the optimal temperature, pressure, reaction time, and catalyst loading to maximize product formation and minimize byproducts. cetjournal.it
Solvent and Reagent Selection: The choice of solvents and reagents is critical for efficiency, safety, and environmental impact. Research explores greener solvent alternatives and more efficient brominating agents. google.com
Purification Techniques: Developing efficient and scalable purification methods, such as crystallization or chromatography, is crucial for obtaining high-purity this compound.
Continuous Flow Chemistry: Modern approaches, including the use of continuous flow reactors, are being investigated to improve reaction control, enhance safety, and enable more efficient large-scale production. beilstein-journals.orgrsc.org
The table below summarizes key parameters often investigated during process optimization.
| Parameter | Objective | Methods of Investigation |
| Temperature | Maximize reaction rate and selectivity | Design of Experiments (DoE), Kinetic studies |
| Reactant Molar Ratio | Ensure complete conversion of starting material | Titration, In-process monitoring |
| Solvent | Improve solubility, heat transfer, and reaction rate | Screening of various solvents, Green chemistry metrics |
| Catalyst | Increase reaction rate and selectivity | Catalyst screening, Loading optimization |
| Reaction Time | Minimize batch time and energy consumption | Reaction profiling, HPLC analysis |
| Purification Method | Achieve high purity with minimal product loss | Recrystallization studies, Chromatographic method development |
This table provides a generalized overview of parameters considered in the process optimization of chemical syntheses.
Through these research efforts, the industrial synthesis of this compound can be made more efficient, economical, and environmentally friendly. genosynth.com
Comprehensive Biological and Pharmacological Investigations of Bromochlorophen
Antimicrobial Efficacy and Mechanisms of Action
Bromochlorophen, a halogenated phenolic compound, has been recognized for its antimicrobial properties, particularly in topical applications. dss.go.th Its utility as an antimicrobial agent stems from its ability to inhibit the growth of a variety of microorganisms. chemimpex.comtypology.com The structure of this compound, 2,2'-Methylenebis(6-bromo-4-chlorophenol), lends it the properties characteristic of bisphenols, which are known for their biological activity. chemimpex.comscbt.com
Antibacterial Activity Spectrum and Potency
This compound has been documented as an effective bactericide. nih.gov Research and historical use in cosmetic and oral hygiene products indicate a spectrum of activity that is particularly potent against Gram-positive bacteria, with comparatively weaker action against Gram-negative species. dss.go.thgoogleapis.com
Gram-Positive Bacterial Susceptibility
This compound has demonstrated significant inhibitory activity against various Gram-positive bacteria. mdpi.com It is considered a potent antimicrobial agent for formulations like antiseptic soaps and scrubs, where activity against Gram-positive organisms is a primary requirement. dss.go.th Its inclusion in toothpaste formulations is linked to its ability to combat bacteria implicated in dental plaque and caries, such as Streptococcus mutans. nih.govgoogleapis.com Studies on toothpastes containing this compound have shown antimicrobial effects against several oral Gram-positive species. researchgate.net
Table 1: Documented Gram-Positive Bacterial Susceptibility to this compound
| Gram-Positive Bacterium | Context of Activity | Reference(s) |
|---|---|---|
| Streptococcus mutans | Component in antimicrobial toothpaste, associated with plaque and caries control. | nih.gov, googleapis.com, researchgate.net |
| Streptococcus sanguis | Component in antimicrobial toothpaste tested against oral microflora. | researchgate.net |
| Actinomyces viscosus | Component in antimicrobial toothpaste tested against oral microflora. | researchgate.net |
Gram-Negative Bacterial Susceptibility
The efficacy of this compound against Gram-negative bacteria is reported to be limited. googleapis.com The structural characteristics of Gram-negative bacteria, specifically the presence of an outer membrane, often serve as a barrier, preventing or reducing the penetration of certain antimicrobial compounds. nih.gov This cellular architecture may contribute to the observed weaker activity of this compound against these organisms compared to its effect on Gram-positive bacteria. googleapis.comnih.gov While it is described as having broad-spectrum properties, its primary strength lies in its anti-Gram-positive action. dss.go.thchemimpex.com
Antifungal Activity and Spectrum
In addition to its antibacterial properties, this compound is recognized as an effective antifungal agent. chemimpex.com Its activity has been noted against yeasts, particularly species of the genus Candida. googleapis.com Formulations such as toothpastes containing this compound have been evaluated for their in vitro antimicrobial action against Candida albicans, a common fungal resident of the oral cavity. researchgate.netscispace.com
Table 2: Documented Antifungal Susceptibility to this compound
| Fungus | Context of Activity | Reference(s) |
|---|---|---|
| Candida albicans | Component in antimicrobial toothpaste; general antifungal properties. | googleapis.com, researchgate.net, scispace.com |
| Candida glabrata | Mentioned in patent literature as a target for antimicrobial formulations. | googleapis.com |
Mechanistic Elucidation of Antimicrobial Action
Inhibition of Cellular Processes
The precise molecular mechanism of this compound has not been exhaustively detailed in dedicated studies. However, as a member of the halogenated phenolic class of compounds, its mode of action can be inferred from the well-understood mechanisms of similar molecules. reading.ac.ukfrontiersin.org Phenolic compounds are generally considered protoplasmic poisons that exert their antimicrobial effect through several non-specific, disruptive cellular processes.
A primary mechanism for phenolic agents is the disruption of the microbial cell membrane. frontiersin.org This action leads to a loss of membrane integrity, increased permeability, and the subsequent leakage of vital intracellular constituents, ultimately resulting in cell death. mdpi.comnih.gov Furthermore, phenolic compounds are known to cause the denaturation of essential proteins, including critical enzymes. nih.govnih.gov The inhibition of enzymatic activity disrupts numerous metabolic pathways necessary for bacterial survival and proliferation. nih.govmdpi.com Given that this compound is described as a potent bactericide, it likely acts lethally on bacterial cells rather than merely inhibiting their growth. dss.go.thnih.gov
Impact on Microbial Physiology and Structure
This compound is a halogenated phenolic compound historically used as an antiseptic and antimicrobial agent. reading.ac.ukrsc.org Its impact on microbial physiology stems from its ability to interfere with critical cellular processes, leading to the disruption of normal function and ultimately cell death. The primary mechanism of action for this compound and its structural analogues is the inhibition of essential enzymatic pathways, particularly fatty acid biosynthesis. nih.govnih.gov
Fatty acids are indispensable components of microbial cell membranes. By inhibiting their synthesis, this compound compromises the structural integrity and functionality of the cell membrane. This can lead to increased membrane permeability, leakage of essential intracellular components, and a breakdown of the electrochemical gradients necessary for cellular energy production.
Research on Microbial Resistance to this compound
The emergence of microbial resistance is a significant challenge for all antimicrobial agents. wikipedia.org While research focusing specifically on resistance mechanisms to this compound is limited, the principles of resistance can be understood by examining its structural analogues, such as triclosan (B1682465). reading.ac.uk Bacteria and other microbes can develop resistance through several primary strategies: modification of the drug's target, reduction of intracellular drug concentration, and direct inactivation of the compound. nih.govreactgroup.orgcdc.gov
Key mechanisms of resistance that are likely applicable to this compound include:
Target Modification : This is a common resistance strategy where mutations occur in the gene encoding the target enzyme. mdpi.com For inhibitors of fatty acid synthesis, mutations in enzymes like FabI or FabG can reduce the binding affinity of the inhibitor, rendering it less effective. reading.ac.uk For example, specific mutations in the fabI gene are a known cause of resistance to triclosan in bacteria such as Escherichia coli and Staphylococcus aureus. reading.ac.uk
Active Efflux Pumps : Bacteria can employ membrane-embedded transporter proteins, known as efflux pumps, to actively expel antimicrobial compounds from the cell before they can reach their target. reactgroup.org This mechanism prevents the drug from accumulating to an effective intracellular concentration. Overexpression of these pumps is a frequent cause of multidrug resistance in pathogens. reading.ac.uk
Drug Inactivation : Microbes may acquire enzymes capable of chemically modifying or degrading the antimicrobial agent, converting it into a non-toxic form. reactgroup.org This strategy is widely observed, such as the enzymatic deactivation of penicillin by β-lactamases. nih.gov
The development of resistance is often accelerated by the selective pressure exerted by the widespread use of an antimicrobial agent. wikipedia.org
Enzyme Inhibition Studies and Target Validation
The antimicrobial efficacy of this compound is directly linked to its ability to inhibit specific enzymes that are vital for microbial survival. Research has focused on validating these molecular targets, with a particular emphasis on the fatty acid biosynthesis (FAS) pathway. drugbank.com The FAS-II pathway, found in bacteria and parasites like Plasmodium falciparum, is an attractive target because its enzymes are distinct from the single multifunctional FAS-I protein found in humans, allowing for selective toxicity. nih.gov
Inhibition of Fatty Acid Biosynthesis Enzymes
The FAS-II pathway involves a series of enzymes that work sequentially to build fatty acids. plos.orgresearchgate.net Compounds that block any of these essential steps can halt the production of lipids needed for cell membranes, leading to a bactericidal or bacteriostatic effect. Studies have identified this compound as an inhibitor of key enzymes within this pathway. nih.govnih.gov
Research has identified 3-oxoacyl acyl-carrier-protein reductase (OAR), also known as FabG, as a significant target of this compound. FabG catalyzes the first reductive step in the fatty acid elongation cycle. nih.gov In a study investigating potential antimalarial drugs, this compound was screened for its activity against the FabG enzyme from Plasmodium falciparum (PfFabG).
The study found that this compound was a potent inhibitor of PfFabG, demonstrating over 75% inhibition at a concentration of 20 μM. nih.gov Further kinetic analysis determined its half-maximal inhibitory concentration (IC₅₀) and its effect on parasite growth (EC₅₀). These findings established FabG as a validated target for this compound. The inhibition was characterized as non-linear and competitive with respect to the NADPH cofactor. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | EC₅₀ (μM) for P. falciparum Growth Inhibition |
|---|---|---|---|
| This compound | FabG (OAR) | 15.4 nih.gov | 88 nih.gov |
Enoyl Acyl Carrier Protein Reductase (FabI) is another crucial enzyme in the FAS-II pathway, responsible for the final reductive step in the elongation cycle. nih.gov It is the well-established target of the widely known antimicrobial triclosan, a structural analogue of this compound. reading.ac.ukbrandeis.edu Given this structural similarity, the potential for this compound to also inhibit FabI has been investigated.
While studies on P. falciparum showed that triclosan was a potent inhibitor of its FabI (ENR) but not its FabG (OAR), this compound showed the opposite profile, strongly inhibiting FabG but not FabI. nih.gov However, other research using computational methods has explored the interaction of this compound with bacterial FabI. A structure-based virtual screening study used computational docking to predict the binding affinity of this compound and other triclosan derivatives to the FabI enzymes from Escherichia coli (ecFabI) and Staphylococcus aureus (saFabI). researchgate.net The results, presented as docking scores, suggest a potential for interaction, although experimental validation of direct FabI inhibition by this compound is less definitive than for FabG. researchgate.net
| Compound | Target Enzyme | GLIDE_XP Docking Score (kcal/mol) |
|---|---|---|
| This compound | E. coli FabI (ecFabI) | -5.41 researchgate.net |
| S. aureus FabI (saFabI) | -5.66 researchgate.net |
Structural Biology of Enzyme-Bromochlorophen Interactions
Understanding the three-dimensional structure of an enzyme in complex with an inhibitor is crucial for rational drug design and for explaining the mechanism of inhibition at a molecular level. nih.govnih.gov Techniques like X-ray crystallography and cryo-electron microscopy provide atomic-level details of these interactions. upmc.fruni-muenchen.de
Currently, there are no publicly available crystal structures of this compound bound to a target enzyme in the scientific literature. However, significant insights can be drawn from structural studies of its close analogues. For instance, the crystal structure of P. falciparum FabG (OAR) has been solved in a complex with hexachlorophene (B1673135), another potent inhibitor from the same structural class as this compound. nih.gov This structure reveals how hexachlorophene occupies the enzyme's active site, providing a model for how this compound likely binds and exerts its inhibitory effect. Such studies show that these inhibitors can block the binding site for the NADPH cofactor, which is essential for the enzyme's reductive activity. nih.gov
Furthermore, computational docking studies, like those performed against FabI, serve as a form of structural analysis. researchgate.net These models predict the most likely binding pose of this compound within the enzyme's active site, highlighting potential hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. researchgate.net These structural insights, whether from direct crystallography of analogues or computational modeling, are invaluable for understanding target engagement and guiding the development of more potent derivatives. acs.org
X-ray Crystallography of Enzyme-Inhibitor Complexes
The precise three-dimensional arrangement of this compound within the active site of its target enzymes remains to be fully elucidated through X-ray crystallography. While the crystal structure of potential target enzymes, such as the 3-oxoacyl-acyl-carrier-protein reductase (OAR) from Plasmodium falciparum (PfFabG), has been determined, there are currently no publicly available co-crystal structures of a this compound-enzyme complex. nih.govnih.gov Such crystallographic data would be invaluable for visualizing the specific molecular interactions, including bond distances and angles, that govern the inhibitory activity of this compound. The determination of a co-crystal structure would provide a definitive atomic-level snapshot of the inhibitor bound within the enzyme's active site, confirming the binding pose and informing the rational design of more potent and selective analogs.
Computational Modeling of Binding Modes
Computational modeling and molecular docking studies offer a powerful approach to predict and analyze the binding modes of inhibitors like this compound to their enzymatic targets. ebi.ac.uknih.govplos.org These in silico techniques can simulate the interactions between a ligand and a protein, providing insights into the plausible binding conformations and the key amino acid residues involved in the interaction.
In the context of this compound's inhibition of Plasmodium falciparum 3-oxoacyl-ACP reductase (PfFabG), while experimental data points to this enzyme as a target, specific computational studies detailing the binding mode of this compound to PfFabG are not extensively reported in the available literature. nih.gov A computational approach would typically involve docking this compound into the known crystal structure of PfFabG. ebi.ac.uk Such a study could help to rationalize the observed non-linear competitive inhibition by mapping the potential binding interactions within the NADPH binding site or an allosteric site. The insights gained from molecular modeling would be instrumental in understanding the structure-activity relationships of this compound and its analogs.
Kinetic Analysis of Enzyme Inhibition by this compound
Kinetic studies are fundamental to characterizing the inhibitory potential of a compound by quantifying its effect on the rate of an enzyme-catalyzed reaction. These analyses can determine the type of inhibition and the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.govnih.gov
This compound has been identified as an inhibitor of the enzyme 3-oxoacyl-ACP reductase (OAR) from the malaria parasite Plasmodium falciparum (PfFabG), a key component of the type II fatty acid biosynthesis pathway. nih.govnih.gov In vitro inhibition assays demonstrated that this compound inhibits PfFabG with an IC50 value of 15.4 μM. nih.gov The kinetic analysis revealed that this compound acts as a non-linear competitive inhibitor with respect to the cofactor NADPH. nih.govnih.gov This mode of inhibition suggests that this compound may bind to the same site as NADPH or to a site that overlaps with the NADPH binding site, thereby competing with the cofactor for binding to the enzyme. The non-linear nature of the inhibition could imply a more complex interaction mechanism, possibly involving multiple binding sites or conformational changes in the enzyme upon inhibitor binding.
Table 1: Kinetic Analysis of this compound Inhibition
| Enzyme Target | Organism | Inhibitor | IC50 (μM) | Type of Inhibition (vs. NADPH) | Reference |
| 3-oxoacyl-ACP reductase (OAR/FabG) | Plasmodium falciparum | This compound | 15.4 | Non-linear competitive | nih.gov |
Exploratory Research in Antiviral Activity
In Silico Screening and Molecular Docking Studies
The exploration of the antiviral potential of chemical compounds often begins with in silico screening and molecular docking studies. mdpi.comnih.govnrfhh.comunar.ac.id These computational methods allow for the rapid assessment of a large number of molecules for their potential to bind to and inhibit key viral proteins, such as proteases, polymerases, or entry proteins. mdpi.comresearchgate.net Halogenated phenolic compounds, a class to which this compound belongs, have been the subject of such investigations for their potential antiviral effects. nih.govacs.org The presence of halogen atoms can influence the binding affinity and specificity of a compound to its target protein. frontiersin.org
However, a review of the current scientific literature reveals a lack of specific in silico screening or molecular docking studies focused on the antiviral activity of this compound. While the methodologies for such studies are well-established, they have not yet been applied to investigate the potential of this compound against a range of viral targets. Future computational research could explore the docking of this compound to the active sites of various viral enzymes to predict its potential as an antiviral agent.
Preliminary In Vitro Assessment of Antiviral Potential
Following promising in silico results, the next step in drug discovery is typically the in vitro assessment of a compound's antiviral activity in cell-based assays. mdpi.com These assays measure the ability of a compound to inhibit viral replication in a controlled laboratory setting. acs.org Studies have demonstrated the antiviral potential of various bromophenol compounds, suggesting that this chemical class may harbor antiviral properties. sciforum.net
Despite the interest in bromophenols, there is currently no published research detailing the preliminary in vitro assessment of this compound's antiviral potential. The efficacy of this compound against specific viruses in cell culture has not been reported in the scientific literature. Therefore, its ability to inhibit viral replication and its potential as an antiviral agent remain to be determined through future experimental studies.
Investigations into Anticancer Properties
The search for novel anticancer agents has led to the investigation of a wide array of natural and synthetic compounds. Bromophenols and their derivatives have emerged as a class of molecules with potential anticancer activity. nih.gov The presence and position of bromine atoms on the phenol (B47542) ring can significantly influence the cytotoxic effects of these compounds against cancer cell lines. benchchem.com
While research has been conducted on various brominated phenols and related compounds, there is a lack of specific studies focusing directly on the anticancer properties of this compound. Investigations into structurally similar compounds have shown that bromophenol derivatives can inhibit the viability of various human cancer cell lines. For instance, certain brominated coelenteramine analogs have demonstrated anticancer activity against prostate and breast cancer cell lines, with IC50 values in the micromolar range. nih.gov Another study on synthesized methylated and acetylated derivatives of natural bromophenols also reported inhibitory effects on leukemia K562 cells. nih.gov
The following table summarizes the anticancer activity of some brominated compounds, providing context for the potential, yet uninvestigated, anticancer properties of this compound.
Table 2: Anticancer Activity of Selected Brominated Compounds
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Brominated Coelenteramine Analog | Prostate Cancer (PC-3) | 24.3 | nih.gov |
| Brominated Coelenteramine Analog | Breast Cancer | 21.6 | nih.gov |
| 4b-4 (bromophenol derivative) | Leukemia (K562) | 11.09 (24h) | nih.gov |
| 4-(2-Bromovinyl)phenol | Colorectal Cancer (HCT-116) | 1.32 - 14.6 | benchchem.com |
| 4-(2-Bromovinyl)phenol | Colorectal Cancer (DLD-1) | 1.32 - 14.6 | benchchem.com |
It is important to note that these data are for compounds structurally related to this compound, and direct experimental evaluation of this compound's anticancer activity is necessary to determine its specific effects on cancer cells.
In Vitro Cytotoxicity Assays in Cancer Cell Lines
Direct in vitro cytotoxicity data, specifically IC50 values for this compound against a panel of cancer cell lines, is not extensively reported in current scientific literature. However, studies on various bromophenol derivatives have demonstrated significant anticancer activity across multiple human cancer cell lines.
For instance, a series of novel bromophenol derivatives have been synthesized and evaluated for their in vitro anticancer activities against cell lines such as the human lung cancer cell line (A549), human hepatoma cell lines (Bel-7402, HepG2), human cervical cancer cell line (HeLa), and human colon cancer cell line (HCT116) researchgate.net. Several of these compounds exhibited potent inhibitory activity researchgate.net. Another study on brominated coelenteramines, which share a brominated phenolic structure, reported IC50 values of 24.3 µM and 21.6 µM against prostate and breast cancer cell lines, respectively nih.gov. Furthermore, a chalcone (B49325) derivative containing a bromo-substituent, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, showed moderate activity against the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL researchgate.net.
These findings suggest that the presence of a bromine atom on a phenolic ring can contribute to cytotoxic effects against cancer cells. To establish a definitive cytotoxic profile for this compound, a systematic evaluation using standardized assays like the MTT assay against a diverse panel of cancer cell lines would be necessary.
Table 1: Representative In Vitro Cytotoxicity of Bromophenol Derivatives in Human Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Brominated Coelenteramine | Prostate Cancer | 24.3 µM | nih.gov |
| Brominated Coelenteramine | Breast Cancer | 21.6 µM | nih.gov |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | researchgate.net |
| Selected Bromophenol Derivatives | A549, Bel7402, HepG2, HeLa, HCT116 | Potent Activity | researchgate.net |
This table presents data for related bromophenol compounds due to the lack of specific data for this compound.
Mechanistic Studies of Antitumor Effects
The precise molecular mechanisms underlying the potential antitumor effects of this compound have not been elucidated. However, research on related bromophenol derivatives points towards several key pathways that are often implicated in cancer cell death, namely the induction of apoptosis and cell cycle arrest.
Apoptosis Induction:
Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells nih.govfrontiersin.org. Studies on novel bromophenol derivatives have shown that they can induce apoptosis in cancer cells. For example, one derivative, BOS-102, was found to induce apoptosis in human A549 lung cancer cells by activating key executioner proteins like caspase-3 and poly (ADP-ribose) polymerase (PARP) nih.gov. This activation was accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death nih.gov. Furthermore, this compound was shown to increase the generation of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, key events in the intrinsic pathway of apoptosis nih.gov. The release of cytochrome c from the mitochondria into the cytosol is another hallmark of this pathway, which was also observed with BOS-102 treatment mdpi.com.
Cell Cycle Arrest:
In addition to apoptosis, the ability to halt the cell cycle is another important anticancer mechanism biorxiv.org. The bromophenol derivative BOS-102 was also shown to induce cell cycle arrest at the G0/G1 phase in A549 cells nih.gov. This arrest was mediated by the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), proteins that are crucial for the progression of the cell cycle from the G1 to the S phase nih.gov. The tumor suppressor protein p53 is a key regulator of cell cycle arrest in response to cellular stress, and its activation can prevent damaged cells from proliferating youtube.com.
Further investigations into this compound would be required to determine if it shares these mechanistic properties and to identify the specific signaling pathways it may modulate, such as the PI3K/Akt and MAPK pathways, which were implicated in the action of BOS-102 nih.gov.
Prodrug Design and Bioconjugation Strategies for Enhanced Biological Profiles
The historical use of halogenated bis-phenyls like this compound as biocides has been curtailed due to concerns about their toxicity researchgate.net. A promising strategy to mitigate toxicity and enhance the therapeutic potential of such compounds is through prodrug design.
Design and Synthesis of this compound Glycoside Prodrugs
One of the most explored prodrug strategies involves the glycosylation of the parent compound. Glycoside prodrugs can improve the solubility, stability, and pharmacokinetic profile of a drug reading.ac.uk. The synthesis of glycosylated prodrugs of halogenated bis-phenyls, including this compound, has been reported researchgate.net. This typically involves the chemical coupling of a sugar moiety to the phenolic group of this compound. The choice of the sugar and the linker used to connect it to the drug can significantly influence the properties of the resulting prodrug nih.gov.
Evaluation of Prodrug Efficacy, Selectivity, and Bioavailability
The evaluation of this compound glycoside prodrugs would involve a series of in vitro and in vivo studies. The efficacy of the prodrugs would be assessed by determining their ability to release the active this compound molecule within the target cancer cells, leading to cytotoxicity. Selectivity is a key advantage of prodrug strategies; for instance, some bacterial strains and tumor microenvironments have different levels of glycosidase enzymes, which could be exploited for targeted drug release mdpi.com.
The bioavailability of the prodrugs would be a critical parameter to assess, as it determines the amount of the drug that reaches the systemic circulation and is available to exert its therapeutic effect. The design of the prodrug can be optimized to enhance its absorption and distribution properties reading.ac.uk.
Impact of Prodrug Design on Toxicological Profiles
A primary goal of designing this compound prodrugs is to reduce the toxicity associated with the parent compound researchgate.net. Glycosylation can mask the reactive phenolic group of this compound, rendering the molecule inert until it reaches the target site and is cleaved by specific enzymes. This can significantly reduce off-target effects and systemic toxicity. The toxicological profile of any newly synthesized prodrug would need to be thoroughly evaluated in preclinical studies to ensure its safety before it could be considered for further development mdpi.comscbt.com.
Advanced Toxicological Research and Rigorous Safety Assessment of Bromochlorophen
In Vitro and In Vivo Toxicity Investigations
Investigations into the toxicity of halogenated phenols, the chemical class to which bromochlorophen belongs, have been conducted using both in vitro (cell-based) and in vivo (animal) models. These studies are crucial for understanding how the substance might affect a whole organism.
Systemic Toxicity Profiling
Systemic toxicity refers to the adverse effects of a substance on the entire body. For chlorophenols, a group of compounds structurally similar to this compound, animal studies have identified several key targets of toxicity following oral exposure. nih.gov Effects on body weight, the liver, reproductive function, and the central nervous system are commonly observed. nih.gov For instance, exposure to various chlorophenols has been shown to cause a range of systemic effects in laboratory animals. nih.gov
Organ-Specific Toxicity Assessments
The liver is a primary target for the toxic effects of many chemicals, including chlorophenols, due to its central role in metabolism. nih.govlongdom.org Studies on various chlorophenols have consistently demonstrated their potential to cause liver damage (hepatotoxicity). nih.gov Observed hepatic effects in laboratory animals after oral exposure to chlorophenols include changes in clinical chemistry, increased liver weight, hepatocellular hypertrophy (enlargement of liver cells), and necrosis (cell death). nih.gov
For example, exposure of rats to bromotrichloromethane (B165885) has been shown to induce hepatotoxicity through mechanisms involving lipoperoxidation. nih.gov Similarly, drug-induced liver injury is a significant concern, with numerous medications causing a spectrum of liver damage from asymptomatic enzyme elevation to fulminant hepatic failure. medscape.commayoclinic.org The metabolism of some chemicals by cytochrome P-450 enzymes in the liver can lead to the formation of toxic metabolites that are more harmful than the original compound. medscape.com
Table 1: Summary of Potential Hepatic Effects Based on Related Compounds
| Effect | Observation in Related Compounds (Chlorophenols) |
|---|---|
| Clinical Chemistry | Altered levels of liver enzymes in the blood. nih.gov |
| Liver Weight | Increased liver weight. nih.gov |
| Cellular Changes | Hepatocellular hypertrophy and necrosis. nih.gov |
The kidneys are also susceptible to damage from chemical exposure. Studies on brominated compounds provide insights into potential renal toxicity. For instance, research on 2-bromophenol (B46759) in rats indicated mild nephrotoxicity (kidney damage) at high doses. nih.gov Following a single exposure, the most significant changes included increased protein in the urine, a higher number of epithelial cells shed in the urine, and alterations in creatinine (B1669602) and urea (B33335) clearance. nih.gov These findings suggest that both the renal tubules and the glomeruli could be affected. nih.gov
Similarly, studies on other halogenated hydrocarbons, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP), have shown that they can induce nephrotoxicity, as indicated by increased blood urea nitrogen (BUN) levels and reduced accumulation of certain substances by renal cortical slices. nih.gov
Table 2: Indicators of Potential Renal Toxicity
| Indicator | Description |
|---|---|
| Proteinuria | Increased levels of protein in the urine. nih.gov |
| Epithelial Cell Excretion | Increased shedding of kidney epithelial cells in urine. nih.gov |
| Creatinine Clearance | Altered rate at which creatinine is cleared from the blood by the kidneys. nih.gov |
| Urea Clearance | Altered rate at which urea is cleared from the blood by the kidneys. nih.gov |
| Blood Urea Nitrogen (BUN) | Elevated levels of BUN can indicate reduced kidney function. nih.gov |
Neurological effects are another area of concern for halogenated phenols. Lethargy, tremors, and convulsions have been observed in animals exposed to certain chlorophenols. nih.gov Inhaled bromine gas has been shown to cause oxidative damage to the brainstem in rats, leading to abnormal behaviors such as hyperactivity and aggression. mdpi.com This was accompanied by an increase in markers of oxidative stress in the brain. mdpi.com
Furthermore, exposure to some environmental chemicals, like Bisphenol A (BPA) and its analogs, has been linked to altered brain development and behavior. nih.gov These compounds can affect neurotransmitter systems, such as the dopamine (B1211576) system, and alter the expression of crucial enzymes like tyrosine hydroxylase. nih.govresearchgate.net
Genotoxicity and Mutagenicity Assessments
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations (mutagenicity) and cancer. The genotoxic potential of a substance is a critical aspect of its toxicological evaluation.
Studies on compounds structurally related to this compound have shown evidence of genotoxicity. For example, 2-Bromo-3'-chloropropiophenone (BCP), an impurity in a pharmaceutical product, was found to be mutagenic in the Ames test, a bacterial reverse mutation assay. nih.govresearchgate.net It increased mutant frequencies in Salmonella strains TA100 and TA1535, particularly with metabolic activation. nih.govresearchgate.net BCP also tested positive in an in vitro micronucleus assay, indicating it can cause both chromosome breakage (clastogenicity) and loss or gain of whole chromosomes (aneugenicity). nih.govresearchgate.net The genotoxicity of BCP appears to be mediated by the generation of reactive oxygen species. nih.govresearchgate.net
Similarly, 2-chlorophenol (B165306) has been shown to induce dose-dependent toxic and genotoxic effects in various test systems, including bacteria, fish, and human cells. nih.gov Other brominated compounds, such as 2-bromopropane, have also shown mutagenic activity in Salmonella strains. nih.gov
Conversely, some related compounds, like bromophenol blue and tetrabromophenol blue, were found to be non-genotoxic in a battery of assays. nih.gov This highlights the importance of specific testing for each compound.
Table 3: Summary of Genotoxicity Endpoints for Related Compounds
| Assay | Endpoint | Finding in Related Compounds |
|---|---|---|
| Ames Test | Gene mutation in bacteria | Positive for 2-Bromo-3'-chloropropiophenone and 2-bromopropane. nih.govresearchgate.netnih.gov |
| Micronucleus Test | Chromosome damage (clastogenicity and aneugenicity) | Positive for 2-Bromo-3'-chloropropiophenone and 2-chlorophenol. nih.govresearchgate.netnih.gov |
| Reactive Oxygen Species (ROS) Induction | Oxidative stress leading to DNA damage | Implicated in the genotoxicity of 2-Bromo-3'-chloropropiophenone. nih.govresearchgate.net |
In Vitro Genotoxicity Testing
In vitro genotoxicity testing represents a critical first step in evaluating a substance's potential to cause genetic damage. This is typically conducted using a battery of tests designed to detect different genetic endpoints, including gene mutations and chromosomal damage. For a compound like this compound, a standard testing battery would be employed to assess its mutagenic and clastogenic potential.
The primary assay for detecting gene mutations is the bacterial reverse mutation assay, commonly known as the Ames test. youtube.comyoutube.com This test uses specialized strains of bacteria, such as Salmonella typhimurium, that have a pre-existing mutation rendering them unable to synthesize an essential amino acid like histidine. youtube.com The bacteria are exposed to the test substance, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism. nih.gov A positive result, indicated by a significant increase in the number of bacterial colonies that have reverted to a state where they can synthesize their own histidine, suggests that the chemical is a mutagen. youtube.comyoutube.com
To complement the Ames test, other assays are used to provide a fuller picture of genotoxic potential. While specific public data on this compound in these assays is limited, the standard approach would include assessments for chromosomal damage.
| Test Type | Organism/Cell System | Endpoint Detected | Purpose |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium, E. coli | Gene Mutation (Point mutations, frameshifts) | Detects substances that cause direct DNA sequence changes. youtube.comnih.gov |
| In Vitro Micronucleus Test (MNvit) | Mammalian Cells (e.g., CHO, TK6, Human Lymphocytes) | Chromosome Breaks (Clastogenicity), Chromosome Loss (Aneugenicity) | Identifies agents that cause structural or numerical chromosomal abnormalities. nih.govnih.gov |
| In Vitro Mammalian Cell Gene Mutation Test | Mammalian Cells (e.g., L5178Y, CHO) | Gene Mutation | Assesses mutagenic potential specifically in mammalian cells, often at the HPRT or TK locus. |
Chromosomal Aberration Studies
Chromosomal aberration studies are designed to specifically identify clastogens—agents that cause structural changes to chromosomes. nih.gov These assays are a vital component of safety assessment, as such damage is linked to serious health effects.
Reproductive and Developmental Toxicity Studies
Assessing the potential for a chemical to interfere with reproductive health and developmental processes is a critical aspect of its toxicological profile. These studies are typically conducted in accordance with internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).
A Reproduction/Developmental Toxicity Screening Test (OECD TG 421) can be used to provide initial information. nih.govoecd.org This study involves administering the test substance to male and female rodents before mating, during mating, and for females, through gestation and lactation. oecd.org It evaluates effects on gonadal function, mating behavior, conception, and early postnatal development. nih.gov
For a more in-depth investigation, a Prenatal Developmental Toxicity Study (OECD TG 414) is performed. nih.govoecd.orgoecd.org In this guideline, pregnant female animals (typically rats or rabbits) are administered the test substance during the period of organogenesis. nih.gov Prior to birth, the dams are euthanized, and the fetuses are examined for any adverse effects, including death, structural abnormalities (both skeletal and soft tissue), and altered growth. oecd.org This study is specifically designed to detect teratogenic potential. Although specific reproductive and developmental toxicity data for this compound are not widely published, these standardized study designs provide the framework for its rigorous assessment.
Dermal Absorption and Transcutaneous Pathway Research
Understanding the extent to which a substance can penetrate the skin is crucial for assessing the risk of systemic exposure from topical products. Research on this compound has provided specific data on its dermal absorption characteristics.
Studies have been conducted using both in vitro and in vivo models to determine the rate and extent of absorption. The in vitro dermal absorption of this compound was evaluated using the Franz diffusion cell system with rat dorsal skin. This method measures the amount of the compound that remains on the skin surface versus the amount that penetrates into various skin layers (stratum corneum, epidermis/dermis) and the receptor fluid, which simulates systemic circulation.
In vivo pharmacokinetic studies in rats have also been performed to determine dermal bioavailability. Following topical application of gel and cream formulations, blood samples are analyzed to measure the concentration of the compound that reaches the systemic circulation over time.
Research findings indicate that the formulation significantly influences the dermal absorption of this compound. In one study, the dermal bioavailability was determined to be 12.20 ± 2.63% for a gel formulation and 4.65 ± 0.60% for a cream formulation, highlighting that the gel vehicle resulted in higher systemic exposure. The total in vitro dermal absorption rate was 7.42 ± 0.74% for the gel and 1.5 ± 0.9% for the cream formulation.
| Parameter | Gel Formulation | Cream Formulation |
| In Vivo Dermal Bioavailability | 12.20 ± 2.63% | 4.65 ± 0.60% |
| In Vitro Total Dermal Absorption Rate | 7.42 ± 0.74% | 1.5 ± 0.9% |
| Data derived from pharmacokinetic studies in rats. |
Immunological Responses and Sensitization Potential
The potential for a chemical to induce an allergic reaction in the skin (contact sensitization) or to otherwise harm the immune system (immunotoxicity) is another critical safety consideration.
The gold standard for assessing skin sensitization potential is the murine Local Lymph Node Assay (LLNA). nih.govnih.gov This test measures the proliferation of lymphocytes in the lymph nodes draining the site of topical application of a test chemical. nih.gov A dose-dependent increase in lymphocyte proliferation above a certain threshold indicates that the substance has sensitizing potential. nih.gov Non-radioactive variations of this assay, such as the LLNA:BrdU-ELISA, have been developed and validated to avoid the use of radioisotopes. nih.govnih.gov
Broader immunotoxicity testing can evaluate if a chemical adversely affects the immune system's normal function. nih.govnih.gov This can involve a range of assays, from observational measurements of immune cell populations and organ weights to functional tests that assess the immune response to a challenge, such as a T-cell-dependent antibody response. nih.gov While specific sensitization or immunotoxicity data for this compound are limited, these established methodologies provide the means for a thorough evaluation of its potential effects on the immune system.
Comprehensive Risk Assessment Methodologies for this compound
A comprehensive risk assessment integrates hazard identification, dose-response assessment, and exposure assessment to characterize the risk to human health. fastercapital.com For a cosmetic preservative like this compound, this process is essential to determine safe usage levels in consumer products. nih.govresearchgate.net
The risk assessment process begins with Hazard Identification , which involves scrutinizing all available toxicological data (such as genotoxicity, reproductive toxicity, and sensitization) to identify potential adverse effects. fastercapital.com This is followed by Dose-Response Assessment , which determines the relationship between the magnitude of exposure and the occurrence of health effects, leading to the derivation of a no-observed-adverse-effect level (NOAEL) or a benchmark dose. researchgate.net
The next step, Exposure Assessment , estimates the amount of the substance consumers are likely to encounter under normal and foreseeable use conditions. fastercapital.com For a cosmetic ingredient, this considers factors like the type of product, the concentration of the ingredient, the amount of product used, and the frequency of application. Finally, Risk Characterization integrates the hazard and exposure data to estimate the likelihood of adverse effects in the exposed population. This is often expressed as a Margin of Safety (MOS), which compares the NOAEL to the estimated human exposure. researchgate.net An adequate MOS provides confidence that the use of the ingredient in a specific product is safe. This structured framework is the established methodology for conducting a rigorous safety evaluation of this compound. nih.gov
Environmental Research and Ecotoxicological Implications of Bromochlorophen
Environmental Fate and Transport Studies
The environmental fate and transport of a chemical dictate its potential for distribution and persistence in various environmental compartments. cdc.govepa.gov For Bromochlorophen, a diprotic acid, its behavior is significantly influenced by the physicochemical properties of the surrounding medium, particularly pH. nih.govacs.org
The partitioning of this compound between different environmental phases, such as water and solid materials, is a key process governing its environmental distribution. nih.govacs.org This behavior is crucial for understanding its bioavailability and potential for accumulation in organisms and sediments.
The distribution of this compound between water and the silicone polymer polydimethylsiloxane (B3030410) (PDMS) is strongly dependent on the pH of the aqueous phase. nih.govacs.org PDMS is often used as a model for passive sampling of hydrophobic organic chemicals. nih.govacs.orgresearchgate.net
Studies have shown that the polydimethylsiloxane-water distribution ratio (D_PDMS/w_) for this compound is substantially higher at acidic pH values where the compound exists in its neutral, non-ionized form. nih.govacs.org As the pH increases, this compound dissociates, forming anionic and dianionic species. This ionization leads to a significant decrease in its partitioning into the hydrophobic PDMS polymer. nih.govacs.org
For instance, at a pH of 3, where this compound is predominantly in its neutral form, it exhibits a much higher affinity for PDMS. nih.govacs.org Conversely, at pH values between 10.25 and 11.00, where it exists as a mixture of approximately 50% anionic and 50% dianionic forms, the D_PDMS/w_ is about 1000-fold lower. nih.govacs.org However, it is noteworthy that even in its charged states, the partitioning of this compound into PDMS is not entirely negligible, suggesting some interaction of the ionic species with the polymer. nih.govacs.org This pH-dependent partitioning is a critical factor in predicting the environmental mobility and bioavailability of this compound. nih.govacs.orgresearchgate.net
Interactive Data Table: pH-Dependent Partitioning of this compound
| pH | Predominant Species | log D_PDMS/w |
| 3.0 | Neutral | ~3.5 |
| 7.4 | Anionic | ~1.5 |
| 10.25-11.00 | Anionic/Dianionic | ~0.5 |
Note: The log D_PDMS/w_ values are approximate and based on graphical data representations in the cited literature. nih.govacs.org
The degradation of halogenated phenols like this compound in the environment can occur through various biotic and abiotic processes, leading to the formation of different metabolites. While specific studies detailing the complete degradation pathways and all metabolites of this compound are not extensively available in the provided search results, general pathways for similar chlorinated and brominated phenols can be inferred.
Bacterial degradation is a key process for the breakdown of chlorophenols in the environment. nih.govresearchgate.net These pathways often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. nih.govresearchgate.net Common intermediates in the degradation of chlorophenols include chlorocatechols and hydroquinones. nih.gov The degradation of 4-chlorophenol, for example, can proceed through a hydroquinone (B1673460) pathway, involving the formation of hydroquinone and subsequently benzenetriol. nih.govresearchgate.net Another pathway involves the formation of 4-chlorocatechol, which is then further degraded. nih.gov Given the structural similarity, it is plausible that this compound degradation could follow analogous pathways, leading to hydroxylated and dehalogenated intermediates. The specific metabolites would depend on the position of the bromine and chlorine atoms on the phenol (B47542) ring. The persistence and toxicity of these potential metabolites are crucial for a comprehensive environmental risk assessment. researchgate.net
Partitioning Behavior in Multi-Phase Environmental Systems
Ecotoxicological Assessments in Aquatic Environments
The release of chemical compounds into aquatic ecosystems necessitates an evaluation of their potential toxic effects on resident organisms. nih.gov Ecotoxicological assessments for this compound have been conducted across different trophic levels to understand its impact on the aquatic food web. nih.gov
Studies have demonstrated the toxicity of this compound to a range of aquatic organisms, including algae, daphnids (water fleas), and fish embryos. nih.gov These organisms represent different trophic levels and are standard models in ecotoxicology. nih.govoapen.org
Research has shown that this compound exhibits significant toxicity in the lower microgram per liter (µg/L) range for these organisms. nih.gov The effect concentrations (EC50 values), which represent the concentration causing a 50% effect (e.g., growth inhibition in algae, immobilization in daphnids, or mortality in fish embryos), have been determined using advanced testing methodologies. nih.gov For instance, one study reported EC50 values in the low µg/L range for the algae Raphidocelis subcapitata, the daphnid Daphnia magna, and embryos of the zebrafish Danio rerio. nih.gov This indicates that this compound can be harmful to primary producers, primary consumers, and early life stages of vertebrates in aquatic environments. nih.govresearchgate.netresearchgate.net
Interactive Data Table: Aquatic Toxicity of this compound
| Trophic Level | Test Organism | Endpoint | EC50 (µg/L) |
| Primary Producer | Algae (Raphidocelis subcapitata) | Growth Inhibition | Low µg/L range |
| Primary Consumer | Daphnid (Daphnia magna) | Immobilization | Low µg/L range |
| Vertebrate (Early Life Stage) | Fish Embryo (Danio rerio) | Mortality | Low µg/L range |
Note: The table reflects findings from a study utilizing passive dosing, which is considered a more reliable method for testing hydrophobic chemicals like this compound. nih.gov
The accurate assessment of the toxicity of hydrophobic chemicals like this compound presents methodological challenges. nih.govnih.gov Conventional testing methods, such as using co-solvents to dissolve the chemical in the test medium, can lead to uncertainties in the actual exposure concentrations due to factors like sorption to test vessels and volatilization. nih.govnih.gov
To address these limitations, methodological advancements like passive dosing have been developed and applied to the aquatic toxicity testing of this compound. nih.gov Passive dosing utilizes a polymer, such as silicone O-rings, which is pre-loaded with the test chemical and acts as a reservoir, releasing the chemical into the test medium in a controlled manner to maintain a stable, freely dissolved concentration throughout the experiment. nih.govchemrxiv.org
A comparative study demonstrated that using a passive dosing format for this compound toxicity testing resulted in lower and more reliable EC50 values for algae and daphnids compared to standard co-solvent methods. nih.gov This suggests that traditional methods may underestimate the toxicity of hydrophobic substances. The use of passive dosing allows for a more accurate determination of the freely dissolved concentration of the chemical, which is considered to be the most relevant fraction for bioavailability and toxicity. nih.gov This methodological improvement enhances the reliability of ecotoxicological data for hydrophobic compounds like this compound, leading to a more accurate environmental risk assessment. nih.gov
Research on this compound's Role in Environmental Remediation Technologies
This compound, a halogenated phenolic compound, has been the subject of research regarding its degradation and transformation in environmental systems. As a metabolite of certain pesticides, such as profenofos, its presence in the environment is a concern, prompting investigations into effective remediation strategies. researchgate.netresearchgate.net Studies have particularly focused on advanced oxidation processes (AOPs) to break down these persistent organic pollutants.
One area of investigation involves the use of sulphate radical-based AOPs. Research on 4-bromo-2-chlorophenol (B165030) (BCP), a specific isomer of this compound, has explored its degradation efficiency using a cobalt-activated peroxymonosulfate (B1194676) (Co/PMS) system. tandfonline.com These studies analyze the influence of various factors, including the concentrations of the substrate (BCP), the oxidant (PMS), the catalyst (cobalt), and the pH of the solution, to optimize the degradation process. tandfonline.com The findings indicate that such AOPs can be effective in breaking down this compound, though the process can be complex and influenced by other substances present in the water. tandfonline.com
Applications in Pollutant Breakdown and Water Treatment Systems
The application of advanced oxidation processes for the degradation of this compound in water treatment has shown promising results, although the formation of transformation products is a key consideration.
In studies using the Co/PMS system for the degradation of 4-bromo-2-chlorophenol (BCP), it was found that the process could effectively remove the parent compound. tandfonline.com However, complete mineralization, the conversion of the organic compound to carbon dioxide and water, was not always achieved. Instead, the degradation process often leads to the formation of new halogenated intermediates. tandfonline.com The presence of other ions, such as chloride (Cl⁻), which is common in industrial wastewater, has a dual effect on the degradation kinetics. While high concentrations of chloride ions (>5 mM) can significantly enhance the degradation rate of BCP, they can also inhibit its complete mineralization, leading to the accumulation of chlorinated by-products. tandfonline.com
Gas chromatography-mass spectrometry (GC-MS) analysis has been used to identify these transformation products, confirming the formation of a series of chlorinated intermediates during the decomposition of BCP in the presence of chloride ions. tandfonline.com This highlights the importance of understanding the degradation pathways to ensure that the treatment process does not inadvertently create other potentially harmful substances. tandfonline.com
The table below summarizes the effects of chloride ions on the degradation and mineralization of 4-bromo-2-chlorophenol in a sulphate radical-based oxidation process.
| Parameter | Effect of High Chloride Ion Concentration (>5 mM) | Reference |
| Degradation of 4-bromo-2-chlorophenol | Significantly promoted | tandfonline.com |
| Mineralization of 4-bromo-2-chlorophenol | Inhibited to a certain extent | tandfonline.com |
| Formation of Intermediates | Leads to the formation of new halogenated by-products | tandfonline.com |
Interactions with Emerging Environmental Contaminants
Information regarding the direct interaction of this compound with emerging environmental contaminants, such as its sorption and vector potential with microplastics, is not available in the reviewed scientific literature. Research on the sorption of contaminants to microplastics has focused on other classes of pollutants, and specific studies involving this compound have not been identified. nih.govresearchgate.netnih.govmdpi.com
Sorption and Vector Potential with Microplastics
No specific research findings on the sorption of this compound onto microplastics or its potential to be transported by them in the environment were found during the literature review.
Advanced Analytical and Spectroscopic Characterization Methods in Bromochlorophen Research
Chromatographic and Mass Spectrometric Techniques
The coupling of liquid chromatography with mass spectrometry stands as a powerful tool for the analysis of Bromochlorophen, offering exceptional sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a preferred method for the simultaneous determination of this compound and other antiseptic agents in environmental samples like surface water. filab.fruc.edu This technique combines the separation capabilities of HPLC with the sensitive and specific detection provided by MS/MS. In typical analyses, this compound is ionized using electrospray ionization (ESI) in negative mode, where it readily loses a proton to form the deprotonated molecule [M-H]⁻. filab.fruc.edunptel.ac.in
The method's robustness is demonstrated by its good precision, with intra-day relative standard deviations (RSDs) reported between 1.82% and 7.19% and inter-day RSDs from 3.71% to 8.04%. filab.fr Such methods are crucial for environmental monitoring and can achieve low limits of detection (LODs) and quantification (LOQs), ensuring accurate measurement even at trace levels. filab.fr The use of magnetic solid-phase extraction (MSPE) with materials like polypyrrole-decorated magnetic nanoparticles can further enhance the method by simplifying sample preparation and concentrating the analytes before HPLC-MS/MS analysis. filab.fruc.edu
Table 1: Example Parameters for HPLC-MS/MS Analysis of this compound
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | filab.fruc.edunptel.ac.in |
| Precursor Ion | [M-H]⁻ | filab.fruc.edu |
| Monitoring | Multiple Reaction Monitoring (MRM) | filab.fruc.edu |
| Sample Preparation | Magnetic Solid-Phase Extraction (MSPE) | filab.fruc.edu |
High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound with high confidence. For the molecular formula C₁₃H₈Br₂Cl₂O₂, HRMS can determine the mass of the deprotonated ion with exceptional accuracy. nptel.ac.in For instance, the calculated monoisotopic mass of the [M-H]⁻ ion is 422.8195 m/z, and its detection via HRMS provides unambiguous identification. nptel.ac.in
In tandem mass spectrometry (MS/MS), the deprotonated this compound molecule is subjected to collision-induced dissociation to generate characteristic fragment ions. filab.fruc.edu Studies have shown that two high-abundance fragment ions can be obtained from the [M-H]⁻ precursor, providing a specific fragmentation pattern that serves as a structural fingerprint for selective and reliable quantification in complex mixtures. filab.fruc.edu This fragmentation data is critical for developing highly selective multiple reaction monitoring (MRM) methods used in quantitative HPLC-MS/MS analysis. filab.fruc.edu
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Attribute | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₈Br₂Cl₂O₂ | nptel.ac.in |
| Ion Adduct (Negative ESI) | [M-H]⁻ | filab.fruc.edunptel.ac.in |
| Calculated Exact Mass of [M-H]⁻ | 422.8195 m/z | nptel.ac.in |
Spectroscopic Methods for Molecular Structure Elucidation and Interaction Studies
Spectroscopic techniques are fundamental to confirming the molecular structure of newly synthesized compounds like this compound. nptel.ac.in Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive methods for analyzing the atomic structure of organic molecules. measurlabs.com For this compound, ¹H NMR would reveal the chemical environment of the hydrogen atoms on the aromatic rings and the methylene (B1212753) bridge, with their chemical shifts and coupling patterns confirming their relative positions. ¹³C NMR would similarly identify all unique carbon environments within the molecule. azooptics.com Advanced 2D NMR techniques could be used to establish connectivity between different parts of the molecule. marquette.edu
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. researchgate.net In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretching of the phenolic hydroxyl groups (typically a broad band around 3200-3500 cm⁻¹), C-O stretching, C-H stretching for the aromatic and methylene groups, and C-C stretching within the aromatic rings. uc.edulibretexts.org The presence of C-Br and C-Cl bonds would also give rise to absorptions in the fingerprint region (typically below 800 cm⁻¹). uc.edu
While specific, dedicated spectroscopic studies on this compound are not widely published, the application of these standard techniques is a routine and essential step in its chemical characterization. nptel.ac.ingoogleapis.com
Computational Chemistry and Molecular Modeling Applications
Computational modeling provides powerful insights into the dynamic behavior of this compound and its potential interactions with biological macromolecules, guiding further experimental research.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. libretexts.org In the context of this compound research, MD simulations can be employed to analyze its conformational flexibility. These simulations can explore the rotational freedom around the single bonds connecting the phenolic rings to the central methylene bridge, identifying low-energy conformations that the molecule is likely to adopt in solution or within a protein's binding site. Such computational studies are valuable for understanding how the molecule's shape and dynamics influence its interactions with biological targets, such as the enzymes it is known to inhibit. googleapis.com
Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. googleapis.com This method is particularly useful for predicting the binding mode of a potential drug molecule, like this compound, within the active site of a target protein.
Docking studies have been performed to investigate the binding of this compound to the enoyl-acyl carrier protein reductase (FabI), an important enzyme in bacterial fatty acid biosynthesis. orgchemboulder.com These studies predicted the binding pose and calculated a docking score, which estimates the binding affinity. For example, this compound was docked into the active sites of FabI from Escherichia coli (ecFabI) and Staphylococcus aureus (saFabI), yielding favorable docking scores that suggest it can bind effectively to these enzymes. orgchemboulder.com Such studies are critical in structure-based drug design for identifying and optimizing inhibitors against microbial targets. googleapis.com
Table 3: Molecular Docking Scores of this compound against FabI Enzymes
| Target Enzyme | Docking Score (GLIDE_XP) | Reference |
|---|---|---|
| E. coli FabI (ecFabI) | -5.41 | orgchemboulder.com |
| S. aureus FabI (saFabI) | -5.66 | orgchemboulder.com |
Quantum Chemical Calculations and Theoretical Parameter Derivations (e.g., pKa Prediction)
Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting molecular behavior and properties, providing highly accurate data on molecular systems. google.com For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), are employed to elucidate its structural and electronic characteristics. These calculations can predict reaction pathways, transition state energies, and equilibria, guiding experimental investigations. googleapis.com
Theoretical studies on structurally related halogenated phenolic compounds demonstrate the utility of these methods. For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine the optimized gas-phase geometries of similar molecules. researchgate.net For this compound, such calculations would yield crucial data on bond lengths, bond angles, and the dihedral angle between the two aromatic rings, offering insight into its three-dimensional conformation. nih.gov Furthermore, computational analysis can explore electronic properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity. diva-portal.org
A significant application of quantum chemical calculations for this compound is the theoretical derivation of its acid dissociation constant (pKa). The pKa value is critical as it influences the molecule's behavior in different pH environments, affecting its solubility, and biological activity. Predicting pKa via electronic structure theory is a nonempirical approach that provides insight into the protonation/deprotonation process. eurl-pesticides.eu The calculation relies on determining the Gibbs free energy change (ΔG) for the dissociation reaction in a solvent.
However, accurately predicting pKa values for molecules in solution is challenging. The process often involves a combination of high-level quantum mechanical calculations for the molecule in the gas phase and a solvation model to account for the effect of the solvent. mrupp.info Various strategies exist to improve the accuracy of these predictions. One effective approach is the use of a reference molecule with a known experimental pKa that is structurally similar to the target compound. reading.ac.uk This helps in canceling systematic errors inherent in the calculations. For halogenated phenols, specific computational models that accurately treat the influence of the halogen substituents on the acidity of the phenolic hydroxyl groups are necessary for reliable predictions. mrupp.inforesearchoutreach.org Studies on other bisphenols show that pKa values can range significantly depending on their substituents. researchgate.net
The table below summarizes theoretical parameters that can be derived for this compound using quantum chemical calculations.
Table 1: Theoretical Parameters Derivable from Quantum Chemical Calculations for this compound
| Parameter Category | Specific Parameter | Significance in Research |
|---|---|---|
| Geometric Parameters | Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles. |
| Conformational Analysis | Identifies the most stable three-dimensional structure(s) of the molecule. | |
| Electronic Properties | Molecular Electrostatic Potential (MEP) | Maps charge distribution, indicating sites susceptible to electrophilic or nucleophilic attack. |
| HOMO-LUMO Energy Gap | Relates to the molecule's electronic excitability and chemical reactivity. | |
| Mulliken/NBO Charges | Quantifies the partial charge on each atom, aiding in reactivity prediction. | |
| Thermodynamic Properties | Gibbs Free Energy of Dissociation (ΔG) | Used to calculate the theoretical pKa value of the phenolic hydroxyl groups. |
| Enthalpy of Formation | Provides data on the molecule's thermodynamic stability. | |
| Spectroscopic Properties | Calculated IR and Raman Frequencies | Aids in the assignment of experimental vibrational spectra. researchgate.net |
Advanced Characterization of this compound in Formulations and Complex Matrices
This compound is utilized as an antimicrobial agent and preservative in various commercial products. chemimpex.comsubsportplus.eu Regulatory documents have listed it as a permissible preservative in all cosmetic products, including creams, lotions, and gels, at a maximum concentration of 0.1%. legislation.gov.uklegislation.gov.ukscribd.com Given its application in such formulations, as well as in materials like plastics and textiles, advanced analytical methods are required for its identification and quantification to ensure product quality, safety, and regulatory compliance. chemimpex.com
The characterization of this compound in these formulations and other complex matrices relies heavily on separation science coupled with sensitive detection techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for separating this compound from other components (excipients, other active ingredients) within a sample. The combination of HPLC with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides a powerful platform for analysis. googleapis.commeasurlabs.com This hyphenated technique, HPLC-MS/MS, offers high specificity and sensitivity, allowing for the unambiguous identification and precise quantification of the analyte, even at trace levels. measurlabs.comnih.gov
The analysis of this compound in a complex matrix involves several critical steps:
Sample Preparation: The initial step is the extraction of this compound from the sample matrix. This might involve solvent extraction, solid-phase extraction (SPE), or more advanced techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, especially for food or environmental samples. eurl-pesticides.euresearchgate.net The goal is to isolate the analyte and remove interfering substances that could cause matrix effects. nih.gov
Chromatographic Separation: The prepared extract is injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used, where a polar mobile phase (like a mixture of water, acetonitrile, or methanol) separates the relatively non-polar this compound from other compounds based on their differential partitioning between the stationary and mobile phases. measurlabs.com
Detection and Quantification: Following separation, the analyte enters the mass spectrometer. The molecule is ionized (e.g., by electrospray ionization - ESI), and the mass-to-charge (m/z) ratio of the resulting molecular ion is measured. For quantification and confirmation, MS/MS is used, where the parent ion is fragmented, and specific product ions are monitored. This selected reaction monitoring (SRM) provides excellent selectivity and reduces background noise. restek.com
Method validation is crucial to ensure that the analytical procedure is fit for its purpose. eurachem.org Key validation parameters include specificity, linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). cipac.org For complex matrices like biological fluids or environmental samples, addressing matrix effects—the suppression or enhancement of the analyte's signal due to co-eluting compounds—is a significant challenge that must be evaluated and mitigated. nih.govnih.gov
Table 2: Documented Applications of this compound in Formulations
| Formulation Type | Application/Purpose | Reference(s) |
|---|---|---|
| Cosmetics | Preservative, Deodorant Agent | reading.ac.uksubsportplus.eu |
| Creams, Emulsions, Gels | Preservative | google.comi.moscow |
| Coatings & Plastics | Enhanced Durability & Performance | chemimpex.com |
| Textiles | Antimicrobial Agent | chemimpex.com |
| Wood Products | Preservative against Fungal Decay | chemimpex.com |
Table 3: Illustrative HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Description / Example Value | Purpose |
|---|---|---|
| HPLC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) | Separation of analyte from matrix components. |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | Elution of this compound from the column. |
| Flow Rate | 0.3 mL/min | Controls retention time and separation efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Generates deprotonated molecular ions [M-H]⁻. |
| Parent Ion (m/z) | ~425.8 (for [C₁₃H₇Br₂Cl₂O₂]⁻) | Specific mass of the deprotonated this compound molecule. |
| Product Ions (m/z) | Hypothetical: e.g., 199.9, 279.8 | Specific fragments used for confirmation and quantification via SRM. |
| Calibration Range | 1 - 1000 ng/mL | Defines the concentration range over which the method is linear and accurate. cipac.org |
Future Research Directions and Emerging Applications of Bromochlorophen
Design and Synthesis of Next-Generation Bromochlorophen Analogs for Targeted Efficacy
The core structure of this compound presents a versatile platform for chemical modification to enhance efficacy and reduce toxicity. A primary strategy involves the synthesis of glycosylated prodrugs. mdpi.comresearchgate.net By attaching carbohydrate moieties to the phenolic groups of this compound, researchers aim to create derivatives that exhibit lower toxicity compared to the parent compound. mdpi.comreading.ac.uk This approach leverages the understanding that glycosylation can alter a compound's pharmacokinetic and toxicological profile. reading.ac.uk
Research has focused on creating a variety of these prodrugs to establish clear structure-activity relationships. reading.ac.uk The goal is to modulate the compound's properties, potentially leading to more selective antibacterial agents. reading.ac.uk
Beyond prodrugs, the this compound scaffold is a building block for more complex organic molecules. chemimpex.com Its stability and reactivity make it suitable for various chemical reactions, opening pathways to novel compounds with tailored properties. chemimpex.com One area of significant interest is its demonstrated inhibitory effect on key enzymes in pathogens. For instance, this compound was identified as an inhibitor of 3-oxoacyl-ACP reductase (FabG) from Plasmodium falciparum, the parasite responsible for malaria. nih.govnih.gov This finding positions this compound analogs as potential leads for the development of new antimalarial drugs by targeting the parasite's essential fatty acid synthesis (FAS) pathway. nih.gov
| Compound/Analog Strategy | Research Focus | Potential Application | Supporting Findings |
| Glycosylated Prodrugs | Reduce inherent toxicity of the parent compound. mdpi.comreading.ac.uk | Development of safer antibacterial agents. reading.ac.uk | Glycosylation has been shown to reduce the toxicity of bis-phenyl compounds. mdpi.com |
| Structural Analogs | Inhibit essential enzymes in pathogens. nih.gov | Novel antimalarial therapeutic agents. nih.gov | This compound inhibits P. falciparum FabG, a key enzyme in fatty acid biosynthesis. nih.govnih.gov |
| Chemical Intermediate | Serve as a building block for complex organic synthesis. chemimpex.com | Exploration of new chemical entities and applications. chemimpex.com | The molecule's stability and reactivity are ideal for synthetic chemistry. chemimpex.com |
Exploration of this compound in Advanced Materials Science
The inherent antimicrobial properties of this compound make it a candidate for integration into advanced materials to enhance performance and durability. chemimpex.com Research is exploring its use as a functional additive in polymers and coatings. chemimpex.com Its unique structure allows for effective incorporation into materials like plastics and textiles, where it can act as a preservative and antimicrobial agent, preventing bacterial and fungal growth on surfaces. chemimpex.com This is particularly valuable in the healthcare and textile industries. chemimpex.com
Furthermore, understanding the interaction of this compound with polymers is crucial for its application. Studies on its partitioning behavior between water and polydimethylsiloxane (B3030410) (PDMS), a type of silicone, show that its distribution is highly dependent on pH. nih.govacs.org While the neutral form of the molecule readily partitions into the polymer, its anionic forms have a significantly lower affinity—a factor of 1000 times less. nih.govacs.org This research is not only critical for designing materials that can effectively sequester or elute the compound under specific conditions but also has implications for the study of how organic contaminants interact with microplastics in the environment. nih.gov
| Material Application | Function of this compound | Key Research Finding | Industry Relevance |
| Coatings, Plastics, Textiles | Preservative, Antimicrobial Agent chemimpex.com | Prevents bacterial and fungal growth on surfaces. chemimpex.com | Healthcare, Textiles, Product Development chemimpex.com |
| Polymer Science | Model for contaminant-polymer interaction nih.gov | Partitioning into PDMS is pH-dependent; charged species show 1000-fold lower uptake. nih.govacs.org | Microplastic Research, Material Design nih.gov |
Development of Novel Therapeutic Agents Based on this compound Scaffolds
The this compound scaffold holds promise as a foundation for developing new therapeutic agents, primarily due to its established antimicrobial activity. chemimpex.comchemie-brunschwig.ch It has been used in the past as a biocide and antibacterial agent, often in combination with related compounds like dichlorophene and hexachlorophene (B1673135). mdpi.comreading.ac.ukgoogle.com
A significant avenue of research is the development of antimalarial drugs. This compound has been identified as an in vitro inhibitor of 3-oxoacyl-ACP reductase (OAR) from P. falciparum. nih.govnih.gov This enzyme is a critical component of the parasite's fatty acid biosynthesis pathway, a validated target for antimicrobial drug development. nih.gov This makes the this compound structure a valuable starting point for designing more potent and selective inhibitors.
To overcome the toxicity issues that have historically plagued halogenated phenols, researchers are focused on creating prodrugs. mdpi.comreading.ac.uk The synthesis of glycosylated versions of this compound is a key strategy to reduce its toxicity while retaining its therapeutic potential. mdpi.comresearchgate.net This approach could revitalize the use of this chemical scaffold in a clinical context, addressing the urgent need for new antimicrobials to combat resistant bacteria. researchgate.netreading.ac.uk
Innovations in Environmental Monitoring and Remediation Technologies Utilizing this compound
Accurate monitoring of halogenated phenols in the environment is essential due to their potential toxicity. mdpi.com this compound serves as a case study for developing and refining environmental monitoring techniques for ionizable organic chemicals. nih.govacs.org Recent research has provided detailed insights into its behavior in aquatic systems, which is crucial for innovation in monitoring technologies. nih.gov
A key innovation lies in the use of passive sampling devices equipped with polymers like polydimethylsiloxane (PDMS). nih.gov Studies have meticulously detailed the pH-dependent partitioning of this compound between water and PDMS. The distribution ratio (DPDMS/w) is high when the molecule is in its neutral form at low pH but drops dramatically as the pH increases and the compound becomes ionized. nih.govacs.org This fundamental data allows for the development of more accurate models and methods for quantifying the freely dissolved—and thus bioavailable—concentrations of this compound and similar pollutants in water bodies. nih.gov Such advancements are vital for robust environmental quality monitoring and risk assessment. acs.org The detection of this compound in river sediments underscores the real-world need for these advanced monitoring tools. uni-frankfurt.de
| Technology/Application | Role of this compound | Key Scientific Finding |
| Passive Environmental Sampling | Model ionizable organic contaminant nih.gov | The partitioning of this compound into PDMS samplers is highly dependent on the pH of the water. nih.govacs.org |
| Water Quality Monitoring | Target analyte for method validation acs.org | The neutral species has a high affinity for PDMS, while anionic species have a 1000-fold lower affinity. acs.org |
| Contaminant Fate and Transport | Tracer for understanding pollutant behavior nih.gov | Provides a model for how ionizable pollutants interact with polymers, including microplastics. nih.gov |
Research into Regulatory Science and Policy Implications for Halogenated Phenols
The regulation of halogenated phenols, including this compound, is an area of active research and policy development due to concerns about environmental contamination and potential health impacts. fda.govgov.bc.ca Regulatory bodies are increasingly focused on the entire supply chain to prevent contamination of consumer products. fda.gov
The U.S. Food and Drug Administration (FDA) has highlighted issues arising from wood preservatives containing halogenated phenolic compounds. fda.gov These compounds can be converted into volatile and odorous substances, such as 2,4,6-tribromoanisole (B143524) (TBA), which can contaminate drug products stored on or near treated wooden pallets. fda.gov Consequently, the FDA recommends that manufacturers ensure their supply chains are free from materials treated with halogenated phenolic preservatives and establish agreements with suppliers to certify this. fda.gov This represents a significant policy implication, pushing industries toward stricter material sourcing and quality control.
Furthermore, environmental agencies are establishing guidelines for phenols in water and soil. The U.S. Environmental Protection Agency (EPA) has regulations concerning used oil, which is presumed to be a hazardous waste if it contains more than 1,000 ppm of total halogens, indicating potential mixing with halogenated hazardous wastes. epa.gov In Canada, water quality guidelines have been developed for various non-halogenated phenols to protect aquatic life, but a lack of comprehensive data for many phenolic compounds remains a challenge for regulators. gov.bc.ca The use of some related compounds has been restricted or banned in certain countries due to toxicity, signaling a trend toward tighter control over this class of chemicals. foreverest.net This ongoing research into detection, toxicity, and environmental fate is critical for informing future regulations and ensuring public and environmental health. mdpi.comepa.gov
Q & A
Q. What are the established synthetic routes for Bromochlorophen (C₁₃H₈Br₂Cl₂O₂), and how can researchers optimize yield and purity?
this compound is synthesized via ring bromination of dichlorobenzene derivatives under controlled conditions . Key steps include:
- Reagent selection : Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- Temperature control : Maintain 60–80°C to minimize side reactions like over-bromination.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity.
Table 1: Common Characterization Techniques
Q. How should this compound be characterized to ensure structural fidelity in academic studies?
Combine spectroscopic and chromatographic methods :
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of phenolic hydroxyl groups .
- Long-term stability : Monitor via HPLC every 6 months; degradation products include dibromophenols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity studies (e.g., LD₅₀ values) often arise from:
- Varied test models : Compare data across in vitro (e.g., human keratinocyte assays) and in vivo (rodent models) systems .
- Concentration gradients : Use dose-response curves to identify non-linear effects (e.g., hormesis at low doses) .
- Metabolite interference : Analyze metabolites (e.g., dehalogenated products) via LC-MS to assess bioactivity .
Q. What experimental designs are recommended for studying this compound’s environmental persistence?
- Microcosm studies : Simulate aquatic environments (pH 7–8, 25°C) to measure half-life under UV exposure .
- Adsorption assays : Use soil columns to quantify binding to organic matter (e.g., humic acid) via Langmuir isotherms .
- Degradation pathways : Identify microbial consortia (e.g., Pseudomonas spp.) via 16S rRNA sequencing in biodegradation studies .
Q. How can mechanistic studies elucidate this compound’s antimicrobial action in cosmetic preservatives?
- Membrane disruption assays : Use fluorescent probes (e.g., DiSC₃(5)) to measure depolarization in Staphylococcus aureus .
- Enzyme inhibition : Test binding to bacterial enoyl-ACP reductase via molecular docking (AutoDock Vina) and kinetic assays (IC₅₀ determination) .
- Synergistic effects : Combine with parabens or phenoxyethanol to assess MIC reduction using checkerboard assays .
Q. What analytical strategies validate this compound’s compliance with regulatory limits (e.g., 0.1% in cosmetics)?
- Sample preparation : Extract cosmetics (creams, lotions) via sonication in methanol .
- Quantitative HPLC : Calibrate with certified reference standards (RSD <2%) and validate via spike-recovery tests (95–105% recovery) .
- Regulatory cross-check : Compare results against EPA DSSTox and CAS Common Chemistry databases for compliance .
Methodological Guidance for Data Contradictions
Q. How should researchers address inconsistencies in this compound’s reported spectral data?
- Cross-validate techniques : Compare NMR (DMSO-d₆ vs. CDCl₃ solvents) and IR spectra to identify solvent-dependent shifts .
- Reference standards : Use commercially available this compound (≥95% purity) for baseline comparisons .
- Collaborative verification : Share raw data (e.g., FID files) with independent labs for replication .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
